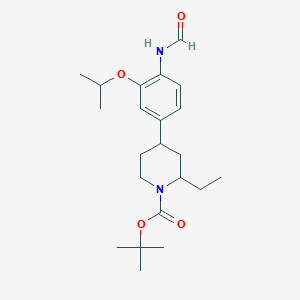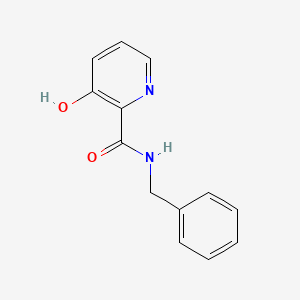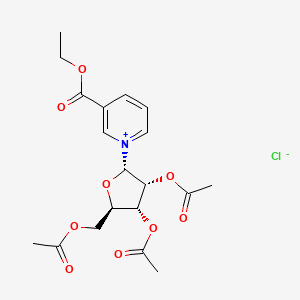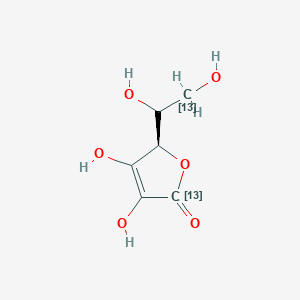
(2R)-2-(1,2-dihydroxy(213C)ethyl)-3,4-dihydroxy-(513C)2H-furan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(1,2-dihydroxy(213C)ethyl)-3,4-dihydroxy-(513C)2H-furan-5-one is a complex organic compound with multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(1,2-dihydroxy(213C)ethyl)-3,4-dihydroxy-(513C)2H-furan-5-one typically involves multiple steps, including the protection and deprotection of hydroxyl groups, as well as stereoselective reactions to ensure the correct configuration of the molecule. Common reagents used in the synthesis include protecting groups such as tert-butyldimethylsilyl (TBDMS) and reagents like lithium aluminum hydride (LiAlH4) for reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts to achieve high stereoselectivity and yield. Enzymatic methods can be employed to introduce the hydroxyl groups at specific positions, followed by chemical modifications to complete the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(1,2-dihydroxy(213C)ethyl)-3,4-dihydroxy-(513C)2H-furan-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride (TsCl).
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine.
Major Products
The major products formed from these reactions include carbonyl compounds, tetrahydrofuran derivatives, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2R)-2-(1,2-dihydroxy(213C)ethyl)-3,4-dihydroxy-(513C)2H-furan-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-(1,2-dihydroxy(213C)ethyl)-3,4-dihydroxy-(513C)2H-furan-5-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and interactions with enzymes and other biomolecules. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one
- (2S)-2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one
Uniqueness
(2R)-2-(1,2-dihydroxy(213C)ethyl)-3,4-dihydroxy-(513C)2H-furan-5-one is unique due to the presence of isotopically labeled carbon atoms (213C and 513C), which can be used in tracer studies to investigate metabolic pathways and reaction mechanisms. This isotopic labeling provides valuable insights into the behavior and fate of the compound in various biological and chemical systems.
Properties
Molecular Formula |
C6H8O6 |
|---|---|
Molecular Weight |
178.11 g/mol |
IUPAC Name |
(2R)-2-(1,2-dihydroxy(213C)ethyl)-3,4-dihydroxy-(513C)2H-furan-5-one |
InChI |
InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2?,5-/m1/s1/i1+1,6+1 |
InChI Key |
CIWBSHSKHKDKBQ-NCLVJFLHSA-N |
Isomeric SMILES |
[13CH2](C([C@@H]1C(=C([13C](=O)O1)O)O)O)O |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


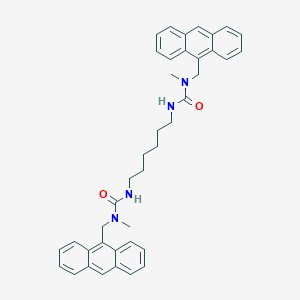
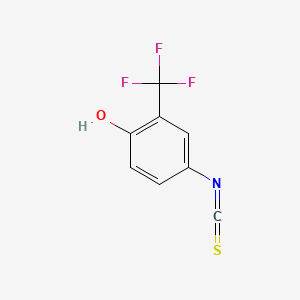
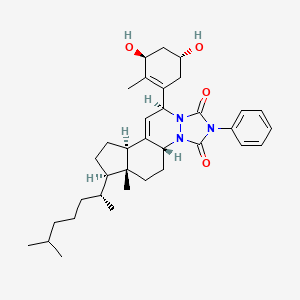
![2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran (cis/trans mixture)](/img/structure/B13852022.png)
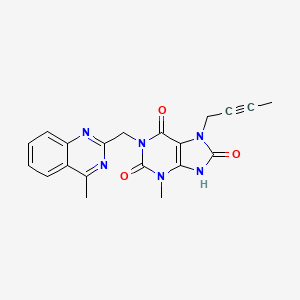
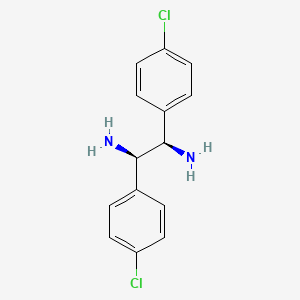
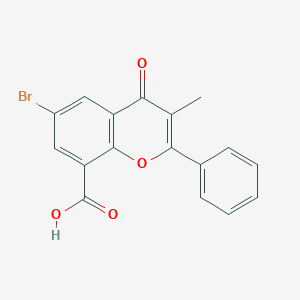
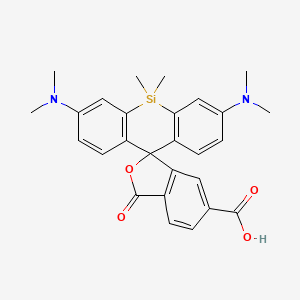
![7-Iodo-3-morpholin-4-yl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13852067.png)
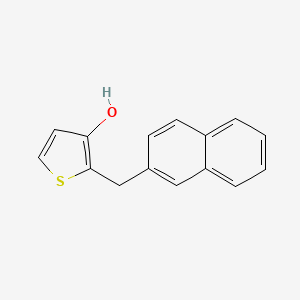
![rac N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-aminophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6](/img/structure/B13852079.png)
